N-Formyl-D-phenylalanine

Overview

Description

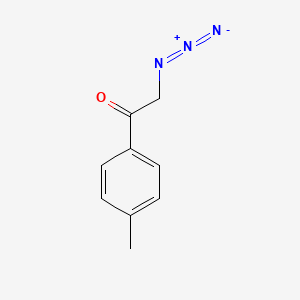

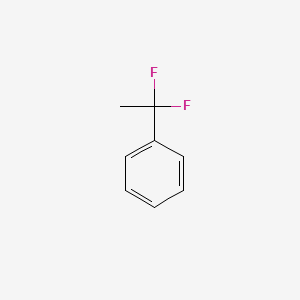

N-Formyl-D-phenylalanine is a compound that belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of N-Formyl-D-phenylalanine involves a series of reactions. The versatile and elegant four-component condensation of Ugi provided easy access to the desired peptide analogues . This reaction was modified so that the substituted hydrazones were prepared separately and then allowed to react with the isonitrile and the carboxylic acid .Molecular Structure Analysis

The molecular formula of N-Formyl-D-phenylalanine is C10H11NO3 . It has an average mass of 193.199 Da and a monoisotopic mass of 193.073898 Da .Chemical Reactions Analysis

The chemical reactions involving N-Formyl-D-phenylalanine are complex. The addition of isonitriles to hydrazones was expected to proceed with a rather low reaction rate in view of the reduced basicity of the hydrazones compared to the amine derivatives .Physical And Chemical Properties Analysis

N-Formyl-D-phenylalanine is a white powder . Its molecular formula is C21H31N5S and it has a molecular weight of 437.6 . The optical rotation is -10°C (0.5% in acetic acid at 20°C) and it has a melting point of 215°C .Scientific Research Applications

Peptide Synthesis Reagents

N-Formyl-D-phenylalanine: is commonly used as a reagent in the synthesis of peptides. It serves as a building block for the formation of more complex peptide chains, particularly in the synthesis of D-amino acid-containing peptides which are of interest due to their enhanced stability against enzymatic degradation .

Study of Formyl Peptide Receptors

This compound is instrumental in the study of formyl peptide receptors (FPRs), which play a crucial role in the human immune response. FPRs can recognize N-formyl peptides as pathogen-associated molecular patterns, triggering an immune response. Understanding the interaction between N-Formyl-D-phenylalanine and FPRs can lead to the development of new therapeutic agents targeting bacterial infections and inflammatory diseases .

Protein Sequencing and Analysis

In protein sequencing, N-Formyl-D-phenylalanine can be used to block the N-terminus of proteins. This modification can prevent degradation and facilitate the identification of protein sequences during analytical procedures such as mass spectrometry .

Mechanism of Action

Target of Action

N-Formyl-D-phenylalanine primarily targets the N-formyl peptide receptor (FPR) . FPR is a specific cell surface receptor that triggers different cascades of biochemical events, eventually leading to cellular activation . It has been associated with the inflammatory process .

Mode of Action

The compound interacts with its targets through a specific ligand of FPR1 . This interaction promotes osteoblastic commitment and suppresses adipogenic commitment under differentiation conditions . The mode of action of N-Formyl-D-phenylalanine involves the activation of G-protein-coupled FPR . This activation leads to changes in the cell, such as a reduction in the severity of seizures and protection against memory dysfunction .

Biochemical Pathways

The activation of FPR by N-Formyl-D-phenylalanine triggers different cascades of biochemical events . These events include the activation of the phospholipase C/phospholipase D-Ca2±calmodulin-dependent kinase II-ERK-CREB signaling pathways . These pathways play a crucial role in cellular activation and differentiation .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can impact its bioavailability . More research is needed to fully understand the pharmacokinetics of N-Formyl-D-phenylalanine.

Result of Action

The activation of FPR by N-Formyl-D-phenylalanine leads to various cellular effects. For instance, it has been shown to reduce the severity of seizures and protect against memory dysfunction . Additionally, it promotes osteoblastic differentiation and suppresses adipogenic differentiation . It also plays an anti-inflammatory role .

Action Environment

The action, efficacy, and stability of N-Formyl-D-phenylalanine can be influenced by various environmental factors. For example, during chemical synthesis, the amino group in Asp is protected, such as by carbobenzoxy or formyl groups . This protection process is necessary for shifting the equation to the desired direction and preventing undesirable reactions . More research is needed to fully understand how environmental factors influence the action of N-Formyl-D-phenylalanine.

Future Directions

properties

IUPAC Name |

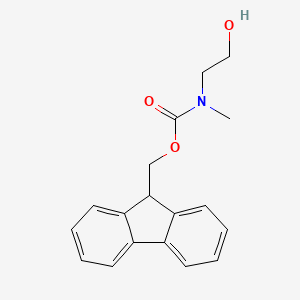

(2R)-2-formamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPXGARCQOSAU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-D-phenylalanine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)

![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)